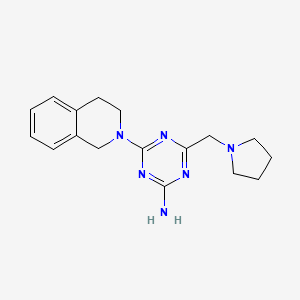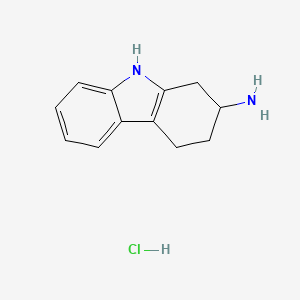![molecular formula C23H16O3 B13143235 1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione CAS No. 88769-48-6](/img/structure/B13143235.png)
1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Vinylbenzyl)oxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is of significant interest due to its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-((3-Vinylbenzyl)oxy)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 3-vinylbenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Análisis De Reacciones Químicas
1-((3-Vinylbenzyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of reduced anthracene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in hydroanthracenes.
Aplicaciones Científicas De Investigación
1-((3-Vinylbenzyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in fluorescence microscopy and imaging.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism by which 1-((3-Vinylbenzyl)oxy)anthracene-9,10-dione exerts its effects is primarily through its photophysical properties. Upon light absorption, the compound can undergo intersystem crossing to a triplet state, leading to the generation of reactive oxygen species. These reactive species can then interact with biological molecules, causing oxidative damage and cell death, which is the basis for its potential use in photodynamic therapy .
Comparación Con Compuestos Similares
1-((3-Vinylbenzyl)oxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
(Z)-1-((1-Hydroxypenta-2,4-dien-1-yl)oxy)anthracene-9,10-dione: A similar compound with antiviral and larvicidal properties
Propiedades
Número CAS |
88769-48-6 |
|---|---|
Fórmula molecular |
C23H16O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-[(3-ethenylphenyl)methoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H16O3/c1-2-15-7-5-8-16(13-15)14-26-20-12-6-11-19-21(20)23(25)18-10-4-3-9-17(18)22(19)24/h2-13H,1,14H2 |
Clave InChI |
CZHLMOLJGFYAQC-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC(=C1)COC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)
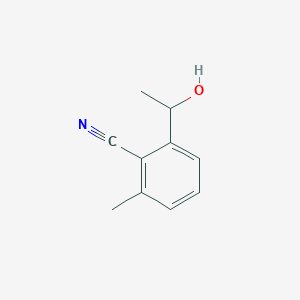
![3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline](/img/structure/B13143165.png)




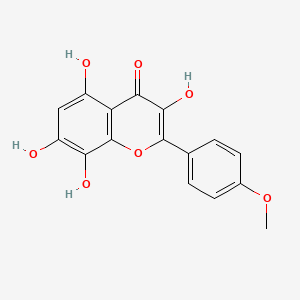
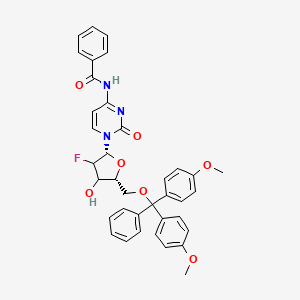
![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)

